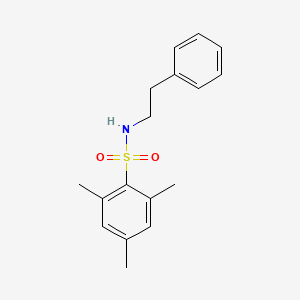
Acetamide, N-tetrahydrofurfuryl-2-phenyl-
Vue d'ensemble
Description
Acetamide, N-tetrahydrofurfuryl-2-phenyl-: is an organic compound with the molecular formula C13H17NO2. It is a derivative of acetamide, where the acetamide group is substituted with a tetrahydrofurfuryl and a phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-tetrahydrofurfuryl-2-phenyl- typically involves the reaction of tetrahydrofurfurylamine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-tetrahydrofurfuryl-2-phenyl- can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Acetamide, N-tetrahydrofurfuryl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the phenyl or tetrahydrofurfuryl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Acetamide, N-tetrahydrofurfuryl-2-phenyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms .
Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, Acetamide, N-tetrahydrofurfuryl-2-phenyl- is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of Acetamide, N-tetrahydrofurfuryl-2-phenyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Acetanilide: An organic compound with a similar acetamide structure but without the tetrahydrofurfuryl group.
N-Phenylacetamide: Similar to Acetamide, N-tetrahydrofurfuryl-2-phenyl- but lacks the tetrahydrofurfuryl group.
Uniqueness: Acetamide, N-tetrahydrofurfuryl-2-phenyl- is unique due to the presence of both the tetrahydrofurfuryl and phenyl groupsThe tetrahydrofurfuryl group enhances the compound’s solubility and reactivity, making it more versatile in various chemical reactions .
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(9-11-5-2-1-3-6-11)14-10-12-7-4-8-16-12/h1-3,5-6,12H,4,7-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRRFYMIFNCWSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[4-[(2-methyl-1H-indol-3-yl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3844744.png)
![ETHYL 2-[(4-{[(2-ETHOXY-2-OXOETHYL)AMINO]CARBONYL}BENZOYL)AMINO]ACETATE](/img/structure/B3844752.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-nitroaniline](/img/structure/B3844755.png)
![1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B3844760.png)
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B3844768.png)
![2-[2-[[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3-oxazol-4-yl]acetic acid](/img/structure/B3844770.png)

![1,3-Dicyclohexyl-5-[(2-hydroxy-5-nitroanilino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3844777.png)

![3-bromo-9-[2-(vinyloxy)ethyl]-9H-carbazole](/img/structure/B3844791.png)
![2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B3844798.png)
![2-[(4-Fluorophenyl)amino]-N'-[(1Z)-2-methylcyclohexylidene]acetohydrazide](/img/structure/B3844802.png)
![2-[2-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3844808.png)
![N'-[(4-bromothiophen-2-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B3844820.png)
